molecular formula C21H31N5O3 B602397 Buspirone n-oxide CAS No. 220747-81-9

Buspirone n-oxide

Numéro de catalogue: B602397
Numéro CAS: 220747-81-9
Poids moléculaire: 401.51
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Buspirone N-oxide is an impurity standard of Buspirone . Buspirone is an anxiolytic medication used to treat anxiety disorders . Structurally, it is a non-benzodiazepine derivative .


Molecular Structure Analysis

The molecular formula of this compound is C21H31N5O3 . It has a molecular weight of 401.5 g/mol . The InChI string and the Canonical SMILES for this compound are also available .

Applications De Recherche Scientifique

  • Serotonergic and Non-Serotonergic Cells Impact : Buspirone, a partial agonist of the 5-HT1A receptor, affects both 5-HT (serotonin) and non-5-HT cells in the dorsal raphe nucleus of rats. It has been found to significantly lower the mean optical density of neuronal nitric oxide synthase in the dorsal raphe nucleus following acute and chronic treatments (Jahanshahi et al., 2010).

  • Cytochrome P450 3A-Mediated Metabolism : Buspirone undergoes various metabolic pathways in human liver microsomes, including N-dealkylation, N-oxidation to Buspirone N-oxide, and hydroxylation. The study suggests CYP3A, particularly CYP3A4, plays a major role in the metabolism of buspirone in human liver microsomes (Zhu et al., 2005).

  • Treatment of Aggression and Anxiety : Buspirone has shown effectiveness in reducing aggression and anxiety in mentally retarded patients without causing deleterious cognitive side effects, suggesting its potential use in managing psychiatric symptoms in specific populations (Ratey et al., 1991).

  • Cognition in Healthy Volunteers : A study demonstrated that buspirone, unlike other anxiolytics like benzodiazepines, does not have significant deleterious effects on cognition when administered acutely in clinically meaningful doses (Chamberlain et al., 2006).

  • Cannabis Dependence Treatment : Buspirone, a partial 5-HT1A agonist, was evaluated for treating cannabis dependence. While it provided no significant advantage over placebo in reducing cannabis use overall, important gender differences were observed, suggesting the need for further research in medication trials for cannabis dependence (McRae‐Clark et al., 2015).

  • Management of Agitation and Aggression in Dementia : Buspirone was found to have potential as a modestly effective and relatively safe alternative to neuroleptics in managing agitation and behavioral disturbances associated with dementia (Herrmann & Eryavec, 1993).

Mécanisme D'action

Target of Action

Buspirone primarily targets the serotonin 5-HT1A receptor . This receptor plays a crucial role in the regulation of mood and anxiety. Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors present on the dendrites and soma of serotonergic neurons .

Mode of Action

Buspirone interacts with its target, the 5-HT1A receptor, by acting as a potent agonist. This interaction initially causes activation of these autoreceptors and inhibition of serotonin (5-HT) release . This unique interaction with the serotonin system is what sets buspirone apart from other anxiolytic medications, such as benzodiazepines .

Biochemical Pathways

Buspirone undergoes several metabolic pathways in human liver microsomes (HLMs). The main metabolic pathways include N-dealkylation to 1-pyrimidinylpiperazine (1-PP), N-oxidation on the piperazine ring to buspirone N-oxide (Bu N-oxide), and hydroxylation to various hydroxylated metabolites .

Pharmacokinetics

Buspirone is well absorbed but is subject to first-pass metabolism , resulting in a mean systemic availability of approximately 4% . It is eliminated primarily by oxidative metabolism, producing several hydroxylated metabolites . The average elimination half-life of buspirone is about 2 to 3 hours .

Result of Action

The therapeutic action of buspirone in generalized anxiety disorders is thought to be derived from its interaction with the 5-HT1A receptors. This interaction enhances the serotonergic activity in brain areas involved in anxiety and fear circuitry . In a study, buspirone showed a dose-dependent protection of viability in ARPE-19 cells in culture and preservation of retinal pigment epithelium (RPE) junctional integrity under oxidative stress conditions .

Action Environment

In the presynaptic environment, buspirone can be thought to exert near-full agonist actions upon presynaptic 5-HT1A autoreceptors present on the dendrites and soma of serotonergic neurons . Environmental factors that could influence the action of buspirone include the individual’s metabolic rate, liver function, and the presence of other medications that may interact with buspirone.

Analyse Biochimique

Biochemical Properties

Buspirone n-oxide plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, specifically the 5-hydroxytryptamine 1A receptor (5-HT1A). This compound acts as an agonist at these receptors, influencing serotonin signaling pathways. Additionally, it interacts with dopamine D3 receptors, where it functions as an antagonist. These interactions are crucial for its anxiolytic and potential anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release and uptake, thereby influencing cell signaling pathways. It has been shown to affect gene expression related to neurotransmitter synthesis and degradation. In microglial cells, this compound reduces inflammation by decreasing the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an agonist at 5-HT1A receptors, it enhances serotonin signaling, leading to anxiolytic effects. Conversely, its antagonistic action at dopamine D3 receptors results in reduced dopaminergic activity, which may contribute to its anti-inflammatory properties. These binding interactions also influence gene expression, particularly genes involved in neurotransmitter synthesis and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing inflammation and modulating neurotransmitter systems. Prolonged exposure may lead to adaptive changes in cellular function, such as receptor desensitization or altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively reduces anxiety-like behaviors and inflammation without significant adverse effects. At high doses, it may cause toxicity, manifesting as behavioral changes or physiological disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses beyond this threshold may lead to diminishing returns or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters like serotonin and dopamine. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with receptors and enzymes, ultimately determining its biochemical and pharmacological effects .

Propriétés

IUPAC Name

8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFOIYSPRVISSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220747-81-9
Record name Buspirone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUSPIRONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How is buspirone N-oxide formed and what is its significance in buspirone metabolism?

A1: this compound (Bu N-oxide) is a metabolite of buspirone generated primarily via N-oxidation on the piperazine ring of the buspirone molecule. Although a minor metabolic pathway compared to N-dealkylation and hydroxylation, research indicates that CYP3A4 is the primary enzyme responsible for this transformation in human liver microsomes. The study also established the apparent Km value for Bu N-oxide formation as 34.0 μM in pooled human liver microsomes, highlighting the enzyme's affinity for buspirone in this metabolic pathway.

Q2: Are there efficient methods for synthesizing this compound for research purposes?

A2: Yes, research suggests that Davis' reagent (2-(Phenyl sulfonyl)-3-phenyloxaziridine) facilitates a facile preparation of this compound. This suggests a pathway for researchers to readily synthesize this compound, enabling further investigations into its specific properties and potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.